Acesulfame
Overview
Description
Synthesis Analysis
While specific studies directly detailing the synthesis of acesulfame in the provided papers were not found, the broader context of its environmental presence suggests its synthetic origin as an artificial sweetener. The persistence of acesulfame in wastewater treatment processes and its ubiquity in the aquatic environment underscore the synthetic nature of this compound, which is designed to withstand metabolic breakdown.
Molecular Structure Analysis
The molecular structure of acesulfame, characterized by its stability and resistance to degradation, underpins its environmental persistence. Research by Velaga et al. (2010) on the polymorphism in acesulfame sweeteners reveals insights into the structural properties that contribute to its mechanical response and physical stability under various conditions (Velaga, Vangala, Basavoju, & Boström, 2010). The identification of different crystalline forms and their corresponding behaviors offer a glimpse into the molecular intricacies of acesulfame.
Chemical Reactions and Properties
Acesulfame undergoes transformation when exposed to chlorination processes, leading to the formation of various byproducts. Li et al. (2017) provide a kinetic study on the degradation of acesulfame under chlorination, identifying the formation of chlorinated compounds and assessing their toxicity. The research highlights the complex chemical reactions acesulfame can undergo, resulting in products with potentially enhanced toxicity compared to the parent compound (Li et al., 2017).
Physical Properties Analysis
The physical properties of acesulfame, particularly its polymorphism and mechanical behavior under stress, are elaborated by Velaga et al. (2010). The study's findings on the bending phenomenon of certain crystalline forms of acesulfame, along with its physical stability, provide valuable insights into its physical attributes and how they may affect its environmental fate and behavior (Velaga et al., 2010).
Chemical Properties Analysis
The chemical stability of acesulfame, coupled with its resistance to biodegradation, plays a significant role in its environmental persistence. Studies on its transformation in the presence of chlorine and UV irradiation shed light on its chemical properties, particularly the types of byproducts formed and their subsequent impacts. The work by Li et al. (2017) and others on the transformation products and toxicity of acesulfame underscores the need for a deeper understanding of its chemical behavior in water treatment processes and natural aquatic systems (Li et al., 2017).
Scientific Research Applications
Groundwater Contamination Indicator
- Scientific Field : Environmental Science
- Application Summary : Acesulfame is used as an indicator of groundwater contamination. It helps identify the source and transport path of pollution caused by inorganic matter and artificial sweeteners .
- Methods of Application : A hydrological field survey, a water quality analysis, and groundwater modeling were performed to identify the source and transport path of pollution .
- Results : The study found that acesulfame spread actively from the source for 1–3 years before it reached equilibrium in the northern part of the model domain . After 10 years, most of the acesulfame was discharged from the agricultural zone and the hilly zone .
Wastewater Tracking
- Scientific Field : Environmental Science
- Application Summary : Acesulfame is a highly persistent material that is detected in high concentrations in the environment and can be used to track wastewater .
- Methods of Application : State-of-the-art analysis allows the determination of acesulfame traces (0.01 μg/L) and thus a potential tracking of the presence of wastewater in riverbank filtrate .
- Results : The study showed that acesulfame is a highly persistent material that can be used to track wastewater .
Inhibitor of P-glycoprotein/Multidrug Resistance Protein 1
- Scientific Field : Biochemistry
- Application Summary : Acesulfame potassium acts as a competitive inhibitor of the human P-glycoprotein/Multidrug Resistance Protein 1 (PGP/MDR1) .
- Methods of Application : The study investigated the impact of Acesulfame potassium on the PGP transporter in human cells .
- Results : The study showed that Acesulfame potassium acted as PGP inhibitors, competing for the natural substrate-binding pocket of PGP .
Neurometabolic Functions Alteration
- Scientific Field : Neuroscience
- Application Summary : Long-term artificial sweetener Acesulfame Potassium treatment alters neurometabolic functions in C57BL/6J mice .
- Methods of Application : The study investigated the impact of long-term Acesulfame Potassium treatment on the neurometabolic functions in C57BL/6J mice .
- Results : The study found that extended Acesulfame Potassium exposure demonstrated a moderate and limited influence on metabolic homeostasis, including altering fasting insulin and leptin levels, pancreatic islet size and lipid levels, without affecting insulin sensitivity and bodyweight . Interestingly, impaired cognitive memory functions were found in Acesulfame Potassium-treated C57BL/6J mice .
Neurological Disruptions
- Scientific Field : Neuroscience
- Application Summary : Acesulfame Potassium has links to neurological disruptions and a decline in brain function .
- Methods of Application : The study investigated the impact of Acesulfame Potassium on brain function .
- Results : The study showed that Acesulfame Potassium is linked to neurological disruptions and a decline in brain function .
Carcinogenicity Studies
- Scientific Field : Oncology
- Application Summary : Acesulfame K has been used in long-term/carcinogenicity studies .
- Methods of Application : The study performed long-term/carcinogenicity studies on Acesulfame K in mice and rats .
- Results : The results of these studies are not specified in the source .
Weight Gain and Gut Microbiome Shifts
- Scientific Field : Nutrition Science
- Application Summary : Acesulfame Potassium (Ace-K) has been linked to weight gain and shifts in the gut microbiome, which could potentially lead to obesity and chronic inflammation .
- Methods of Application : The study was conducted on mice to investigate the impact of Ace-K on weight gain and gut microbiome .
Dietary Supplements
- Scientific Field : Nutrition Science
- Application Summary : Acesulfame Potassium (Ace-K) is a common artificial sweetener used as a dietary supplement .
- Methods of Application : Ace-K is used in various food and beverage products to provide a sweet taste without adding calories .
- Results : While Ace-K is widely used and approved by the U.S. Food and Drug Administration (FDA), its long-term health effects are still under investigation .
Food and Beverage Industry
- Scientific Field : Food Science
- Application Summary : Acesulfame K is used as an alternative sweetener in the food and beverage industry .
- Methods of Application : Acesulfame K is used in various food and beverage products to provide a sweet taste without adding calories .
- Results : More than 90 studies have confirmed the safety of Acesulfame K for consumption .
Future Directions
The safety of artificial sweeteners like acesulfame potassium remains a topic of general interest . Future research may focus on the potential health effects of these sweeteners, their impact on the gut microbiome, and their role in the development of obesity and the associated chronic inflammation . There is also interest in the environmental impact of acesulfame potassium, particularly its persistence in the environment and potential aquatic toxicity .
properties
IUPAC Name |
6-methyl-2,2-dioxooxathiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCFIWIQZPHFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55589-62-3 (potassium salt), 106372-55-8 (aspartame salt/solvate), 54054-83-0 (calcium salt/solvate) | |
Record name | Acesulfame [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048006 | |
Record name | Acesulfame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose, Solid; [Merck Index], Solid | |
Record name | ACESULFAME K | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Acesulfame | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3380 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, very slightly soluble in ethanol, In water, 270 g/L at 20 °C, Soluble in benzene, chloroform | |
Record name | ACESULFAME K | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.83 | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acesulfame | |
Color/Form |
Needles from benzene or chloroform | |
CAS RN |
33665-90-6 | |
Record name | Acesulfame | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33665-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acesulfame [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033665906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acesulfame | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16868 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acesulfame | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acesulfame | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACESULFAME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA3UYZ6K1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123.2 °C, MP: 225 °C /Acesulfame potatssium/, 123 - 123.5 °C | |
Record name | Acesulfame | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3914 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acesulfame | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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